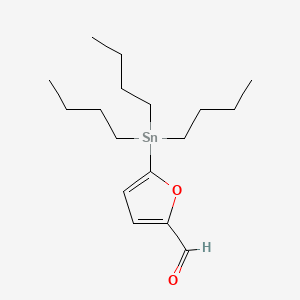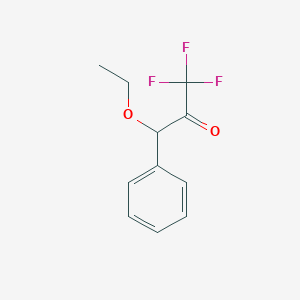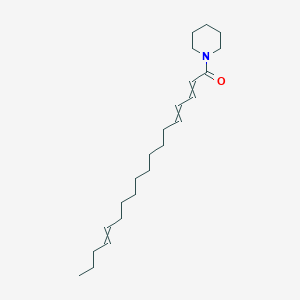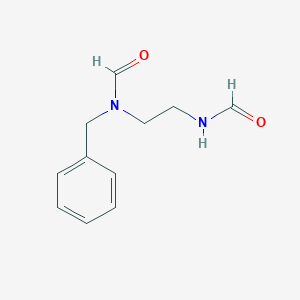
N-Benzyl-N-(2-formamidoethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(2-formamidoethyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a benzyl group attached to a formamide moiety, which is further connected to a 2-formamidoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-formamidoethyl)formamide typically involves the reaction of benzylamine with formamide under specific conditions. One common method includes the following steps:
-
Reaction of Benzylamine with Formamide: : Benzylamine is reacted with formamide in the presence of a catalyst such as sulfonated rice husk ash (RHA-SO3H) under solvent-free conditions. This reaction proceeds efficiently, yielding the desired formamide derivative .
-
Oxidation of Benzylformamide: : The intermediate benzylformamide can be further oxidized to produce this compound. This step may involve the use of oxidizing agents such as hydrogen peroxide or other suitable oxidants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-(2-formamidoethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to amines or other reduced forms.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfonated rice husk ash (RHA-SO3H), palladium on carbon.
Major Products Formed
The major products formed from these reactions include substituted benzyl derivatives, amides, and reduced amine compounds. These products are often used as intermediates in further synthetic applications.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(2-formamidoethyl)formamide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(2-formamidoethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various organic transformations . Additionally, its formamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and stability in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylformamide: A simpler formamide derivative with similar reactivity but lacking the 2-formamidoethyl group.
N-Phenylformamide: Another formamide derivative with a phenyl group instead of a benzyl group.
N,N-Dimethylformamide: A commonly used solvent with similar formamide functionality but different substituents.
Uniqueness
N-Benzyl-N-(2-formamidoethyl)formamide is unique due to its specific structure, which combines a benzyl group with a 2-formamidoethyl moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and catalytic applications .
Eigenschaften
CAS-Nummer |
143722-92-3 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
N-[2-[benzyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C11H14N2O2/c14-9-12-6-7-13(10-15)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,12,14) |
InChI-Schlüssel |
KEVWYMBNCWAWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCNC=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



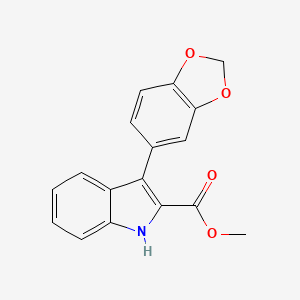
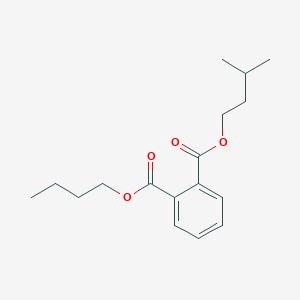
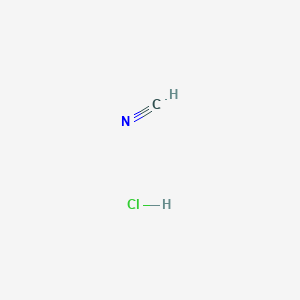
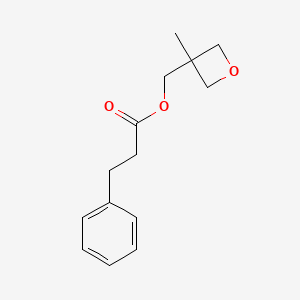
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
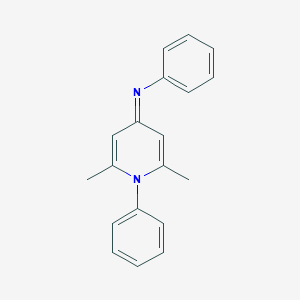
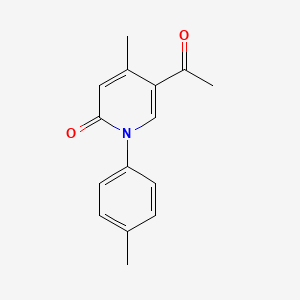
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
